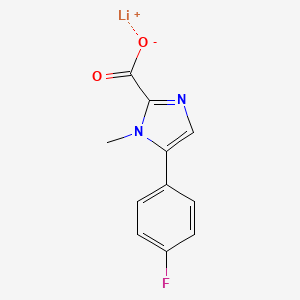
lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate moiety, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 1-methylimidazole-2-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the carboxylate group.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxyhexanoate
Uniqueness
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its imidazole ring and fluorophenyl group differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C11H8FLiN2O2 |
|---|---|
Poids moléculaire |
226.2 g/mol |
Nom IUPAC |
lithium;5-(4-fluorophenyl)-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2.Li/c1-14-9(6-13-10(14)11(15)16)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);/q;+1/p-1 |
Clé InChI |
HPASYMCIWHHPLL-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)


![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)

![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)





